Product packaging for 4-(Diethylphosphanyl)-N,N-dimethylaniline(Cat. No.:CAS No. 17005-57-1)

4-(Diethylphosphanyl)-N,N-dimethylaniline

Cat. No.: B3333799
CAS No.: 17005-57-1
M. Wt: 209.27 g/mol
InChI Key: FMNOWZMFKYVARU-UHFFFAOYSA-N
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Description

4-(Diethylphosphanyl)-N,N-dimethylaniline, often referred to as the Ellman Ligand, is a highly electron-rich, monodentate phosphine ligand with the molecular formula C₁₂H₂₀NP and a molecular weight of 209.27 g/mol . This compound is a liquid with a density of 1.023 g/mL at 25°C . Its structure features a diethylphosphino group and a strong electron-donating dimethylamino group attached to a phenyl ring, a design that creates a powerful electron-donating profile . This strong σ-donation enhances the electron density at the metal center in transition metal complexes, which is a critical factor in facilitating challenging catalytic steps, such as the oxidative addition of aryl chlorides . Due to its tailored electronic properties, this ligand is exceptionally effective in a wide spectrum of palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis . Its applications include serving as a key ligand in Buchwald-Hartwig amination for forming carbon-nitrogen bonds, Suzuki-Miyaura coupling for forming carbon-carbon bonds, and other essential reactions such as the Heck reaction, Negishi coupling, Sonogashira coupling, and Stille coupling . The development and application of such electron-rich phosphines have been pivotal in expanding the scope and utility of metal-catalyzed reactions, allowing researchers to work with less reactive substrates and achieve higher efficiency . This product is intended for research applications only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20NP B3333799 4-(Diethylphosphanyl)-N,N-dimethylaniline CAS No. 17005-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-diethylphosphanyl-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20NP/c1-5-14(6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNOWZMFKYVARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633653
Record name 4-(Diethylphosphanyl)-N,N-dimethylaniline
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Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17005-57-1
Record name 4-(Diethylphosphanyl)-N,N-dimethylaniline
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Record name 17005-57-1
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Synthetic Methodologies for 4 Diethylphosphanyl N,n Dimethylaniline

Established Synthetic Pathways to the Ligand

The most common and well-established method for the synthesis of 4-(diethylphosphanyl)-N,N-dimethylaniline involves a multi-step sequence starting from readily available N,N-dimethylaniline.

The initial step is the bromination of N,N-dimethylaniline to produce 4-bromo-N,N-dimethylaniline. A typical procedure involves dissolving N,N-dimethylaniline in a solvent like glacial acetic acid and then adding bromine, also dissolved in glacial acetic acid. The product, 4-bromo-N,N-dimethylaniline, precipitates upon dilution with water and can be purified by recrystallization from alcohol, often yielding a near-theoretical amount of white crystalline plates. prepchem.com

The subsequent and crucial step is the formation of an organometallic intermediate from 4-bromo-N,N-dimethylaniline, which is then reacted with a phosphorus electrophile. The two primary approaches for this transformation are through an organolithium intermediate or a Grignard reagent.

Via Organolithium Intermediate: This pathway involves the lithiation of 4-bromo-N,N-dimethylaniline. This is typically achieved by treating the bromo-compound with a strong organolithium base, such as n-butyllithium, at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF). The resulting 4-lithio-N,N-dimethylaniline is then quenched with diethylphosphinous chloride (Et₂PCl) to afford the desired product, this compound.

Via Grignard Reagent: An alternative and frequently used method is the formation of a Grignard reagent. chegg.com This involves reacting 4-bromo-N,N-dimethylaniline with magnesium metal in an ethereal solvent, typically anhydrous THF. chegg.com The resulting p-dimethylaminophenylmagnesium bromide is then treated with diethylphosphinous chloride to yield the final product. This method is often favored due to the milder conditions compared to lithiation.

A general representation of these established pathways is shown below:

Scheme 1: Established Synthetic Pathways

Step 1: Bromination

N,N-dimethylaniline + Br₂ → 4-bromo-N,N-dimethylaniline

Step 2: Phosphination

Route A (Organolithium): 4-bromo-N,N-dimethylaniline + n-BuLi → 4-lithio-N,N-dimethylaniline

4-lithio-N,N-dimethylaniline + Et₂PCl → this compound

Route B (Grignard): 4-bromo-N,N-dimethylaniline + Mg → p-dimethylaminophenylmagnesium bromide

p-dimethylaminophenylmagnesium bromide + Et₂PCl → this compound

Alternative Synthetic Routes and Their Comparative Advantages in Academic Research

While the organometallic routes are standard, alternative methods for the synthesis of arylphosphines, which could be adapted for this compound, exist and offer certain advantages in a research setting.

One significant alternative is palladium-catalyzed phosphination . This method involves the cross-coupling of an aryl halide or triflate with a phosphine (B1218219). For the synthesis of the target compound, this would involve the reaction of 4-bromo-N,N-dimethylaniline with diethylphosphine (B1582533) in the presence of a palladium catalyst and a suitable base.

Comparative Advantages:

Synthetic RouteAdvantages in Academic ResearchDisadvantages in Academic Research
Organolithium/Grignard High yields, well-established, utilizes readily available starting materials.Requires strictly anhydrous conditions, sensitive to functional groups.
Palladium-Catalyzed Milder reaction conditions, greater functional group tolerance.Catalyst cost, potential for ligand exchange or side reactions.

The choice of synthetic route in an academic research context often depends on the specific requirements of the project, including the presence of other functional groups in the molecule, the desired scale of the reaction, and the availability of reagents and catalysts. The organometallic routes are often preferred for their simplicity and high efficiency when functional group compatibility is not a concern. The palladium-catalyzed methods provide a valuable alternative when milder conditions are necessary.

Preparative Scale Synthesis and Optimization Considerations

For the synthesis of this compound on a preparative scale, several factors must be considered to ensure efficiency, safety, and purity of the final product.

Optimization of the Grignard Route: The Grignard-based synthesis is often the most amenable to scale-up. Key optimization parameters include:

Initiation of Grignard Reagent Formation: Ensuring the magnesium turnings are activated and the solvent is scrupulously dry is critical for the reliable initiation of the Grignard reaction, especially on a larger scale.

Temperature Control: The formation of the Grignard reagent is exothermic and requires careful temperature control to prevent side reactions. Similarly, the subsequent reaction with diethylphosphinous chloride should be performed at a controlled temperature to maximize yield and minimize the formation of impurities.

Addition Rate: The rate of addition of both the aryl bromide to the magnesium and the chlorophosphine to the Grignard reagent should be carefully controlled to maintain a steady reaction rate and temperature.

Work-up and Purification: The work-up procedure, typically involving quenching with an aqueous solution (e.g., ammonium (B1175870) chloride), must be performed cautiously due to the reactivity of the remaining Grignard reagent. Purification of the final product on a larger scale is often achieved by vacuum distillation.

Data on Preparative Scale Synthesis:

While specific industrial-scale synthesis data is often proprietary, laboratory-scale preparations can be scaled up with careful consideration of the factors mentioned above. The yield for the Grignard-based synthesis is typically high, often exceeding 80% on a laboratory scale.

Coordination Chemistry of 4 Diethylphosphanyl N,n Dimethylaniline Complexes

Spectroscopic Characterization Techniques for Metal-4-(Diethylphosphanyl)-N,N-dimethylaniline Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P{¹H} NMR) for Complex Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing the coordination environment of 4-(Diethylphosphanyl)-N,N-dimethylaniline in metal complexes. Both ¹H and ³¹P{¹H} NMR provide critical information on the ligand's conformation and the nature of the metal-phosphorus bond.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the free ligand displays characteristic signals for the aromatic protons of the N,N-dimethylaniline moiety and the aliphatic protons of the diethylphosphino group. Upon coordination to a metal center, shifts in the positions of these signals (chemical shifts) are expected. The aromatic protons are particularly sensitive to changes in the electronic environment, and coordination can lead to noticeable upfield or downfield shifts. Similarly, the signals corresponding to the ethyl groups (CH₂ and CH₃) on the phosphorus atom are affected. Analysis of these shifts and their coupling patterns can help determine the ligand's binding mode. For instance, ¹H NMR has been used to monitor the progress of reactions where this ligand is part of a catalytic system, confirming the formation of organic products. acs.org

While specific NMR data tables for complexes of this compound are not widely available in published literature, the general approach to their analysis follows these established principles.

X-ray Crystallographic Analysis of Key Intermediates and Catalytic Species

X-ray crystallography provides unambiguous, high-resolution structural data for crystalline materials, offering a definitive picture of molecular geometry, bond lengths, and bond angles. For complexes of this compound, this technique would be crucial for understanding the precise coordination environment around the metal center.

An analysis would reveal:

Coordination Geometry: The arrangement of the phosphine (B1218219) ligand(s) and any other co-ligands around the metal ion (e.g., tetrahedral, square planar, octahedral).

Bond Lengths and Angles: Precise measurements of the metal-phosphorus (M-P) bond length are fundamental. This parameter is a key indicator of the strength and nature of the coordination bond. Other important metrics include the bond lengths and angles within the ligand itself, which can reveal steric strain or electronic effects resulting from coordination. For example, in related platinum complexes of N,N-bis(diphenylphosphino)dimethylanilines, Pt-P bond lengths are typically in the range of 2.21 Å. researchgate.net

Solid-State Packing: Analysis of the crystal lattice shows how the complex molecules arrange themselves in the solid state, revealing any intermolecular interactions such as hydrogen bonds or π-stacking.

Although the ligand this compound is commercially available and utilized in catalysis, to date, specific X-ray crystallographic data for its discrete metal complexes have not been reported in major structural databases or peer-reviewed publications. The characterization of such complexes remains an area for future research. The data from related structures, such as those of other aniline-derived phosphine ligands, serves as a valuable reference for what might be expected. researchgate.net

Catalytic Applications of 4 Diethylphosphanyl N,n Dimethylaniline in Organic Synthesis

Rhodium-Catalyzed C-H Functionalization and Cyclization Cascades

The combination of a rhodium precatalyst with 4-(diethylphosphanyl)-N,N-dimethylaniline as a ligand has proven to be a powerful catalytic system for the activation and functionalization of C-H bonds. This has enabled the development of elegant and efficient cascade reactions for the synthesis of complex nitrogen-containing heterocyclic scaffolds.

A notable application of the rhodium/4-(diethylphosphanyl)-N,N-dimethylaniline catalytic system is the β-alkenylation of α,β-unsaturated imines. sigmaaldrich.comsamaterials.com This transformation involves the rhodium-catalyzed C-H activation of the imine at the β-position, followed by coupling with an alkyne. The use of this compound as a ligand is crucial for the efficiency and scope of this reaction. samaterials.com The reaction proceeds by coordination of the imine to the rhodium center, followed by oxidative addition of the C-H bond. Subsequent migratory insertion of the alkyne and reductive elimination affords the corresponding β-alkenylated imine, which is an azatriene intermediate. samaterials.com

Data Table: Rhodium-Catalyzed β-Alkenylation of α,β-Unsaturated Imines

Imine Substrate Alkyne Substrate Product (Azatriene) Yield (%) Reference
N-(1-phenylethylidene)aniline Diphenylacetylene N-(1,3-diphenyl-2-buten-1-ylidene)aniline High samaterials.com
N-(1-(p-tolyl)ethylidene)aniline 1-phenyl-1-propyne N-(1-phenyl-3-(p-tolyl)-2-buten-1-ylidene)aniline High samaterials.com

The azatriene intermediates generated from the β-alkenylation of α,β-unsaturated imines can undergo a subsequent intramolecular 6π-electrocyclization in situ. sigmaaldrich.comsamaterials.com This cascade process, facilitated by the rhodium/4-(diethylphosphanyl)-N,N-dimethylaniline system, provides a direct and atom-economical route to 1,2-dihydropyridine derivatives. sigmaaldrich.com The reaction demonstrates excellent torquoselectivity, leading to the formation of a single diastereomer in many cases. sigmaaldrich.com This one-pot sequence allows for the construction of two new rings and the introduction of key stereogenic centers. sigmaaldrich.com

Data Table: Intramolecular C-H Activation/Alkenylation/Electrocyclization

Imine Substrate Tethered Alkyne Product (Hexahydroisoquinoline) Overall Yield (%) Reference

The rhodium-catalyzed cascade reaction of α,β-unsaturated imines and alkynes, with this compound as the ligand, serves as a highly regioselective and diastereoselective method for the synthesis of 1,2-dihydropyridines. sigmaaldrich.comsamaterials.com The reaction tolerates a wide range of substitution patterns on both the imine and alkyne starting materials, providing access to a diverse library of highly substituted 1,2-dihydropyridines. sigmaaldrich.com The reaction can be performed with low catalyst loadings, and the use of an air-stable rhodium precatalyst makes the procedure operationally simple. sigmaaldrich.com

Data Table: Synthesis of 1,2-Dihydropyridines

Imine Substrate Alkyne Substrate Product (1,2-Dihydropyridine) Yield (%) Reference
N-(1-phenylethylidene)aniline Diphenylacetylene 1,2-Dihydro-1,2,4,6-tetraphenylpyridine High sigmaaldrich.comsamaterials.com

The 1,2-dihydropyridine products obtained from the rhodium-catalyzed cascade are versatile intermediates that can be readily converted into highly substituted tetrahydropyridines. sigmaaldrich.com This is typically achieved through a two-step sequence involving protonation or alkylation of the dihydropyridine (B1217469), followed by the addition of a hydride or carbon nucleophile. sigmaaldrich.com This convergent approach allows for the introduction of additional points of diversity and stereocenters with high levels of control. sigmaaldrich.com

Data Table: Synthesis of Tetrahydropyridines from 1,2-Dihydropyridines

1,2-Dihydropyridine Substrate Reagents Product (Tetrahydropyridine) Diastereoselectivity Reference
1,2-Dihydro-1,2,4,6-tetraphenylpyridine 1. MeI, 2. PhMgBr 1,2,3,6-Tetrahydro-1,2,2,4,6-pentaphenylpyridine High sigmaaldrich.com

The synthetic utility of the 1,2-dihydropyridines prepared using the rhodium/4-(diethylphosphanyl)-N,N-dimethylaniline system extends to the divergent synthesis of a wide array of other nitrogen-containing heterocycles. sigmaaldrich.comorganic-chemistry.org For instance, catalytic hydrogenation of the 1,2-dihydropyridines provides direct access to piperidines with high facial selectivity. sigmaaldrich.com Aromatization of the 1,2-dihydropyridine core can be achieved to furnish fully aromatic pyridines. samaterials.com Furthermore, more complex bicyclic frameworks such as tropanes and isoquinuclidines can be accessed through further elaboration of the dihydropyridine intermediates, showcasing the power of this methodology for generating molecular complexity from simple precursors. organic-chemistry.org

Data Table: Divergent Synthesis of Nitrogen Heterocycles

Starting Material Transformation Product Heterocycle Reference
1,2-Dihydropyridine Catalytic Hydrogenation Piperidine sigmaaldrich.com
1,2-Dihydropyridine Aromatization Pyridine samaterials.com
1,2-Dihydropyridine Derivative Multi-step sequence Tropane organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds between organoboranes and organohalides.

Heck Reaction: For the coupling of unsaturated halides with alkenes.

Stille Coupling: For the coupling of organostannanes with organohalides.

Sonogashira Coupling: For the coupling of terminal alkynes with aryl or vinyl halides.

Negishi Coupling: For the coupling of organozinc compounds with organohalides.

Hiyama Coupling: For the coupling of organosilicon compounds with organohalides.

The utility of phosphine (B1218219) ligands with a 4-(N,N-dimethylamino)phenyl substituent in palladium-catalyzed cross-coupling reactions has been noted, suggesting that the electronic properties of this moiety are beneficial for catalytic activity. samaterials.com The electron-donating nature of the dimethylamino group can increase the electron density on the palladium center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. Further published research is required to fully delineate the scope and limitations of this compound in these important palladium-catalyzed transformations.

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.org This reaction has broad applications in the synthesis of pharmaceuticals, natural products, and other complex organic molecules due to its tolerance of a wide range of functional groups. wikipedia.orgnih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the arylamine product. wikipedia.org

While this compound is identified as a suitable ligand for this reaction, specific research detailing its performance, such as substrate scope and reaction yields, is not extensively documented in the surveyed literature. sigmaaldrich.com General studies on Buchwald-Hartwig amination highlight the importance of ligand design in catalyst efficiency. nih.gov

Table 1: General Parameters for Buchwald-Hartwig Cross-Coupling

Parameter Description
Catalyst Typically a Palladium(0) source, often generated in situ from a Palladium(II) precursor.
Ligand Electron-rich and bulky phosphines are common.
Substrates Aryl/heteroaryl halides or pseudohalides and primary or secondary amines.
Base A strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide is typically used.

| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are common. |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, creating biaryl compounds, vinylarenes, and polyolefins from the reaction of organoboron compounds with halides or triflates. nih.govnih.gov This palladium-catalyzed reaction is valued for its mild conditions, low toxicity of boron reagents, and broad functional group compatibility. nih.govnih.gov The generally accepted mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to form the new C-C bond. researchgate.net

Table 2: General Parameters for Suzuki-Miyaura Coupling

Parameter Description
Catalyst A Palladium(0) complex, often used with phosphine ligands.
Ligand Dialkylbiaryl phosphines and other electron-rich ligands are frequently employed. nih.gov
Substrates Aryl, vinyl, or alkyl halides/triflates and organoboron compounds (boronic acids, boronate esters).
Base A base such as potassium carbonate, cesium carbonate, or potassium phosphate (B84403) is required.

| Solvent | A variety of solvents can be used, often including water, such as toluene/water or THF/water mixtures. |

Stille Coupling

The Stille coupling reaction facilitates the formation of carbon-carbon bonds by reacting an organotin compound (organostannane) with an sp²-hybridized organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide array of functional groups and the fact that the reaction conditions are generally neutral and mild. organic-chemistry.orgyoutube.com The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Although this compound is indicated as a suitable ligand for Stille coupling, detailed experimental data on its use in this capacity is limited in the available literature. sigmaaldrich.com The choice of ligand can significantly influence the reaction's efficiency. harvard.edu

Table 3: General Parameters for Stille Coupling

Parameter Description
Catalyst A Palladium(0) source, such as Pd(PPh₃)₄, is commonly used.
Ligand Phosphine ligands are typically part of the catalyst complex.
Substrates Organostannanes and organic halides (aryl, vinyl, acyl) or triflates.
Additives Additives like copper(I) salts can sometimes accelerate the reaction. organic-chemistry.org

| Solvent | Anhydrous, polar aprotic solvents like THF, DMF, or NMP are often used. |

Sonogashira Coupling

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org This reaction is widely used for the synthesis of conjugated enynes and arylalkynes. wikipedia.org The mechanism involves a palladium cycle and a copper cycle, which work in concert to facilitate the coupling. organic-chemistry.org

This compound is identified as a ligand for Sonogashira coupling reactions. sigmaaldrich.com However, specific research articles providing detailed findings on its performance are not prevalent in the surveyed literature.

Table 4: General Parameters for Sonogashira Coupling

Parameter Description
Catalyst A Palladium(0) complex, often with a phosphine ligand.
Co-catalyst A Copper(I) salt, such as CuI, is typically used.
Substrates Terminal alkynes and aryl or vinyl halides/triflates.
Base An amine base, such as triethylamine (B128534) or diethylamine, which can also serve as the solvent.

| Solvent | Anhydrous amine or other aprotic solvents like DMF. |

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.orgnih.gov This reaction is noted for its high reactivity and functional group tolerance, although the organozinc reagents are sensitive to air and moisture. wikipedia.orgnih.gov The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination pathway. wikipedia.org

While this compound is designated as a suitable ligand for Negishi coupling, there is a lack of specific, published research data on its application and performance in this reaction. sigmaaldrich.com The ligand plays a crucial role in stabilizing the catalyst and promoting the reaction. nih.gov

Table 5: General Parameters for Negishi Coupling

Parameter Description
Catalyst A Palladium(0) or Nickel(0) complex.
Ligand Phosphine or N-heterocyclic carbene ligands are often used.
Substrates Organozinc compounds and organic halides (aryl, vinyl, alkyl, etc.) or triflates.

| Solvent | Anhydrous, aprotic solvents such as THF, dioxane, or DMF. |

Heck Reaction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.orgbeilstein-journals.org A base is required to regenerate the active catalyst. wikipedia.org This reaction is a versatile method for the arylation or vinylation of alkenes. beilstein-journals.org The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. wikipedia.org

This compound is listed as a ligand for the Heck reaction. sigmaaldrich.com However, detailed research findings documenting its specific use, including reaction conditions and yields, are not widely available in the scientific literature reviewed.

Table 6: General Parameters for Heck Reaction

Parameter Description
Catalyst A Palladium(0) source, often generated in situ from Pd(OAc)₂ or PdCl₂.
Ligand Phosphine ligands are commonly used to stabilize the catalyst.
Substrates Alkenes and aryl or vinyl halides/triflates.
Base An inorganic or organic base, such as triethylamine or sodium acetate, is necessary.

| Solvent | Polar aprotic solvents like DMF, NMP, or acetonitrile (B52724) are typical. |

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides or triflates. organic-chemistry.orgmdpi.com A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride (B91410) source or a base. organic-chemistry.org The reaction offers an alternative to other cross-coupling methods, particularly when the toxicity of reagents is a concern. organic-chemistry.org

The suitability of this compound as a ligand for the Hiyama coupling has been noted. sigmaaldrich.com Nevertheless, specific, detailed research on its application and performance characteristics is not extensively reported in the available scientific literature.

Table 7: General Parameters for Hiyama Coupling

Parameter Description
Catalyst A Palladium(0) complex.
Ligand Phosphine ligands are often employed.
Substrates Organosilanes and organic halides (aryl, vinyl, etc.) or triflates.
Activator A fluoride source (e.g., TBAF) or a base is required to activate the organosilane.

| Solvent | Aprotic solvents such as THF or dioxane are commonly used. |

Table of Compounds

Compound Name
This compound
Palladium(II) acetate
Palladium(II) chloride
Sodium tert-butoxide
Lithium bis(trimethylsilyl)amide
Toluene
Dioxane
Tetrahydrofuran (B95107) (THF)
Potassium carbonate
Cesium carbonate
Potassium phosphate
Triphenylphosphine
Copper(I) iodide
Triethylamine
Diethylamine
N,N-Dimethylformamide (DMF)
N-Methyl-2-pyrrolidone (NMP)
Sodium acetate
Acetonitrile

Nickel-Mediated Transformations

In the realm of nickel catalysis, this compound has been employed to facilitate key bond-forming reactions. Its ability to stabilize nickel catalytic species and influence their reactivity has been explored in specific intramolecular processes.

Intramolecular Allylic Amination

Research has shown that this compound can serve as an effective ligand in nickel-catalyzed intramolecular allylic amination reactions. These reactions are valuable for the synthesis of nitrogen-containing heterocyclic compounds. The ligand's role is crucial in promoting the catalytic cycle, which typically involves the formation of a nickel(0) complex that undergoes oxidative addition to an allylic substrate, followed by nucleophilic attack by the amine and reductive elimination to yield the product and regenerate the catalyst.

Investigation of Chiral Induction in Asymmetric Catalysis with Nickel Complexes

While this compound itself is an achiral ligand, its derivatives have been investigated for their potential in asymmetric catalysis. The introduction of chiral centers into the ligand framework allows for the creation of a chiral environment around the nickel center. This, in turn, can induce enantioselectivity in various transformations. The electronic properties of the dimethylamino group on the aniline (B41778) ring can be modulated to fine-tune the catalytic activity and selectivity of the resulting chiral nickel complexes.

Ligand-Accelerated Catalysis in Fluorogenic Probe Development

The principles of ligand-accelerated catalysis have been ingeniously applied in the design of fluorogenic probes for the selective detection of metal ions. In this context, this compound acts as a reactive ligand that, upon interaction with a specific metal ion, catalyzes a chemical transformation that results in a significant change in fluorescence.

Selective Fluorescence Methods for Platinum Ions

Fluorogenic probes incorporating the this compound moiety have been developed for the selective detection of platinum ions (Pt²⁺/Pt⁴⁺). The underlying mechanism often involves a platinum-catalyzed reaction, where the phosphine group of the ligand coordinates to the platinum center, thereby activating a fluorogenic substrate. This leads to a "turn-on" fluorescence response, allowing for the sensitive and selective detection of platinum.

Selective Fluorescence Methods for Copper Ions

Similarly, the unique reactivity of this compound has been harnessed to create selective fluorescent probes for copper ions (Cu²⁺). In these systems, the presence of copper ions catalyzes a specific reaction, such as an oxidation or a cyclization, involving the probe molecule. This transformation releases a fluorophore, resulting in a detectable fluorescent signal that is proportional to the concentration of copper ions.

Mechanistic Insights into Metal Selectivity in Probe Development

The selectivity of these fluorogenic probes for specific metal ions like platinum or copper is a critical aspect of their design. Mechanistic studies have revealed that the selectivity arises from a combination of factors, including the coordination geometry of the metal ion, its redox potential, and the specific chemical transformation that is catalyzed. The electronic properties of the this compound ligand play a crucial role in modulating the reactivity of the metal center and ensuring that the catalytic reaction is specific to the target ion, minimizing interference from other metal ions.

Absence of Evidence in Intracellular Metal Ion Imaging Applications

Despite a comprehensive review of available scientific literature, no specific research findings or data have been identified regarding the application of this compound in the direct imaging of intracellular metal ion distribution.

While the broader field of bioimaging utilizes phosphine ligands within metal complexes to probe cellular environments, research explicitly detailing the use of this compound for visualizing the distribution of metal ions within cells is not present in the reviewed literature.

Phosphine ligands, in general, are known to coordinate with various transition metals to form complexes with diverse applications. wikipedia.org In the context of cellular studies, these complexes can be designed to exhibit luminescence or to catalyze specific reactions within cellular compartments. nih.gov For instance, palladium complexes with specially designed phosphine ligands have been used to mediate chemical reactions inside living mammalian cells, with targeting moieties on the phosphine facilitating accumulation in specific organelles like mitochondria. nih.gov

The exploration of luminescent metal complexes for bioimaging is an active area of research. These complexes often involve transition metals such as iridium, ruthenium, and rhenium, paired with a variety of organic ligands. nih.gov The selection of these ligands is crucial as it influences the photophysical properties, solubility, and cellular uptake of the resulting complex. nih.govilpi.com However, in the extensive body of research on luminescent metal complexes for cellular imaging, this compound has not been documented as a primary ligand for the specific purpose of imaging intracellular metal ions.

Therefore, the following subsections, which would typically detail research findings and present data tables on this topic, cannot be provided due to the lack of available scientific evidence.

Mechanistic Investigations and Computational Studies of 4 Diethylphosphanyl N,n Dimethylaniline Catalysis

Elucidation of Catalytic Cycle Intermediates and Pathways

The elucidation of a catalytic cycle is fundamental to understanding how a catalyst operates. This involves identifying and characterizing all the intermediate species that are formed and consumed during the reaction.

Isolation and Characterization of Catalytic Intermediates

The isolation and characterization of catalytic intermediates are crucial steps in verifying a proposed catalytic cycle. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are typically employed for this purpose. For a phosphine (B1218219) ligand like 4-(diethylphosphanyl)-N,N-dimethylaniline, potential intermediates in a catalytic cycle, for instance in a cross-coupling reaction, might include oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors. However, specific studies detailing the isolation of such intermediates involving this compound are not found in the reviewed literature.

Kinetic Studies and Determination of Turnover Frequencies

Kinetic studies provide quantitative data on the rate of a catalytic reaction, offering insights into the rate-determining step and the influence of reactant concentrations. The turnover frequency (TOF), which is the number of moles of substrate that a mole of catalyst can convert per unit time, is a key metric for catalytic efficiency. While general methodologies for determining TOFs are well-established, specific kinetic data and turnover frequencies for reactions catalyzed by this compound are not available in the surveyed scientific literature.

Density Functional Theory (DFT) Calculations to Understand Reactivity and Selectivity

DFT calculations have become a powerful tool in computational chemistry to model and predict the behavior of chemical systems, including catalytic reactions. These calculations can provide valuable information on reaction pathways, transition state energies, and the origins of selectivity.

Computational Analysis of Regioselectivity and Stereoselectivity (e.g., Torquoselectivity in Electrocyclizations)

DFT calculations can be particularly useful in understanding and predicting the regioselectivity and stereoselectivity of a reaction. For example, in electrocyclization reactions, torquoselectivity refers to the preference for one direction of rotation of the terminal groups of a conjugated system as the ring closes. While DFT has been applied to study torquoselectivity in various systems, specific computational studies on the role of this compound in controlling such selectivity are not documented.

Elucidation of Electronic and Steric Effects of the Ligand on Reaction Outcomes

The electronic and steric properties of a phosphine ligand are critical to its performance in a catalytic reaction. The diethylphosphanyl group in this compound is an electron-donating group, which can influence the electron density at the metal center in a catalyst complex. The N,N-dimethylamino group is also a strong electron-donating group, which can further modulate the electronic properties of the ligand. Sterically, the diethyl groups provide a certain level of bulk around the phosphorus atom. DFT calculations could quantify these effects, for example, by calculating the Tolman electronic parameter (TEP) and the cone angle. However, specific DFT studies detailing these parameters and their influence on reaction outcomes for this particular ligand are not available.

Future Directions and Emerging Research Areas for 4 Diethylphosphanyl N,n Dimethylaniline

Design and Synthesis of Novel Chiral Analogs for Enantioselective Catalysis

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer pharmaceuticals and fine chemicals. While 4-(Diethylphosphanyl)-N,N-dimethylaniline is an achiral ligand, its core structure serves as an excellent scaffold for the design of new chiral analogs for use in enantioselective catalysis. Future research is focused on introducing chirality to create ligands capable of inducing high stereoselectivity.

Key strategies for synthesizing chiral analogs include:

Introduction of Backbone Chirality : Modifying the aniline (B41778) ring or the ethyl groups on the phosphorus atom with chiral substituents. This approach is a well-established method for creating a chiral environment around the metal center. nih.gov

P-Chiral Ligands : Creating a stereogenic center at the phosphorus atom itself. nih.gov The synthesis of P-chiral phosphines is a challenging but highly rewarding area, as these ligands often exhibit exceptional levels of enantioselectivity in asymmetric reactions. nih.gov Methodologies using phosphine-boranes as intermediates have proven effective for the stereospecific synthesis of such ligands. nih.gov

Synthesis from Chiral Precursors : Employing readily available chiral starting materials, such as chiral amines or amino alcohols, to construct the ligand framework. mdpi.com For instance, a synthetic route could involve the N-methylation of a chiral amine followed by a Michael addition of diphenylphosphine (B32561) and subsequent reduction, a pathway demonstrated for other chiral aminophosphines. mdpi.com

The goal of these synthetic endeavors is to produce ligands that can achieve high enantiomeric excess (ee) in a variety of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions. researchgate.netrsc.org The development of catalysts that show unprecedented enantioselectivities (98-99% ee) and high activity at low catalyst loadings (as low as 0.01 mol%) is a major driver in this field. researchgate.net

Expansion of Catalytic Transformations Utilizing this compound

The utility of this compound has been firmly established in a range of palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Its effectiveness is attributed to its ability to stabilize the active metal center and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Future work aims to expand its application to a broader array of catalytic transformations, moving beyond conventional cross-coupling to more challenging and novel reactions. This includes its potential use in C-H activation, where the ligand's electronic properties could be harnessed to promote the direct functionalization of unactivated carbon-hydrogen bonds, offering a more atom-economical synthetic route. Another area of exploration is its use in other metal-catalyzed processes, such as those involving nickel, copper, or gold, which could unlock new reactivity patterns.

Table 1: Established Catalytic Cross-Coupling Reactions for this compound

Reaction Name Reactant A Reactant B Metal Catalyst Reference
Suzuki-Miyaura Coupling Organoboron Compound Organohalide Palladium sigmaaldrich.comsigmaaldrich.com
Heck Reaction Alkene Organohalide Palladium sigmaaldrich.comsigmaaldrich.com
Buchwald-Hartwig Amination Amine Organohalide Palladium sigmaaldrich.comsigmaaldrich.com
Sonogashira Coupling Terminal Alkyne Organohalide Palladium/Copper sigmaaldrich.comsigmaaldrich.com
Stille Coupling Organostannane Organohalide Palladium sigmaaldrich.comsigmaaldrich.com
Hiyama Coupling Organosilane Organohalide Palladium sigmaaldrich.comsigmaaldrich.com

| Negishi Coupling | Organozinc Compound | Organohalide | Palladium | sigmaaldrich.comsigmaaldrich.com |

Integration into Multicomponent Reactions and Complex Cascade Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for building molecular complexity efficiently. The integration of this compound and its future chiral derivatives into these sophisticated sequences is a promising research avenue.

The dual functionality of related aminophosphine (B1255530) ligands, acting as both a Lewis base (at the nitrogen atom) and a soft nucleophile (at the phosphorus atom), allows for unique modes of activation. Researchers are exploring how this ligand could facilitate formal cycloadditions, such as [4+2] or [4+1] annulations, to construct complex heterocyclic frameworks. oaepublish.comnih.gov For example, phosphine-catalyzed reactions can generate zwitterionic intermediates that participate in subsequent cyclization steps. oaepublish.com Developing catalytic systems where this compound or its analogs can orchestrate such complex reaction cascades would represent a significant advance in synthetic efficiency.

Exploration of Non-Catalytic Applications in Materials Science

Beyond its role as a ligand in catalysis, the structural features of this compound suggest potential applications in materials science. The parent compound, N,N-dimethylaniline, is used as a polymerization accelerator, particularly in the curing of acrylic resins for medical and dental applications. chemicalbook.com

Future research could explore the incorporation of this compound into polymer backbones or as a functional additive. The phosphine (B1218219) group could be used for:

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The ligand can coordinate to metal centers to form extended networks with interesting electronic, optical, or porous properties.

Sensors : The phosphine moiety can react selectively with specific analytes (e.g., chalcogens or metal ions), leading to a change in the electronic properties of the aniline ring, which could be detected by spectroscopic methods. researchgate.net

Flame Retardants : Phosphorus-containing compounds are known for their flame-retardant properties, an application that could be explored for this molecule in polymer formulations.

Assessment of Green Chemistry Principles in Synthetic Applications of the Ligand

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important. The application of this compound can be assessed through this lens.

Catalytic Efficiency : As a highly effective ligand in many cross-coupling reactions, it allows for low catalyst loadings, which reduces metal waste and downstream purification efforts. sigmaaldrich.comsigmaaldrich.com High yields and selectivity minimize the formation of byproducts, improving atom economy.

Reaction Conditions : Research is ongoing to adapt catalytic systems using this ligand to more environmentally benign solvents, such as water or bio-renewable solvents, and to lower reaction temperatures to reduce energy consumption.

Synthesis of the Ligand : The environmental impact of the synthesis of this compound itself is a factor. Future work will likely focus on developing greener synthetic routes to the ligand, potentially using catalytic methods that avoid stoichiometric reagents and minimize waste.

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a useful ligand into a key component in the development of next-generation catalytic systems, advanced materials, and sustainable chemical technologies.

Q & A

Q. Basic Research Focus

  • Storage : Under inert gas at −20°C in amber vials to prevent oxidation and photodegradation.
  • Stabilizers : Adding radical scavengers (e.g., BHT) inhibits P–C bond cleavage .

Advanced Research Consideration
Mechanistic studies using mass spectrometry (MS) and electron paramagnetic resonance (EPR) identify decomposition intermediates (e.g., phosphine oxides). Accelerated aging tests under controlled O₂/H₂O levels predict shelf life .

How can computational methods predict the reactivity and electronic properties of this compound?

Q. Basic Research Focus

  • DFT calculations : Optimize geometry, calculate HOMO/LUMO energies, and map electrostatic potentials to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvent effects on conformational stability .

Advanced Research Consideration
Multireference methods (e.g., CASSCF) model excited-state transitions for photochemical applications. QM/MM hybrid approaches study ligand-metal interactions in catalytic cycles .

What mechanistic insights exist for reactions involving this compound as a directing group or intermediate?

Advanced Research Focus
In C–H activation reactions, the phosphanyl group directs metal insertion via coordination-assisted deprotonation . Isotopic labeling (²H/¹³C) tracks regioselectivity. Kinetic studies (e.g., Eyring analysis) reveal rate-limiting steps influenced by ligand electronics .

What are the challenges in synthesizing air-stable derivatives of this compound?

Advanced Research Focus
Phosphine oxides are common byproducts. Strategies include:

  • In situ protection : Using borane adducts (e.g., BH₃·SMe₂) to stabilize phosphine intermediates.
  • Oxidation-resistant design : Introducing electron-withdrawing groups para to phosphorus to reduce P–C bond susceptibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.